Fimaporfin, also known as disulfonated tetraphenyl chlorin or TPCS2a, is a compound primarily recognized for its role as a photosensitizer in photodynamic therapy. It operates through a mechanism called photochemical internalization, which enhances the delivery of therapeutic agents into cells upon light activation. Fimaporfin has garnered attention for its potential applications in cancer treatment, particularly in combination therapies aimed at improving the efficacy of existing drugs.
Fimaporfin is classified as a photosensitizer and belongs to the chlorin family of compounds. It is synthesized from tetraphenylporphyrin through a series of chemical modifications, including sulfonation and chlorination. The compound is notable for its ability to generate reactive oxygen species when exposed to light, facilitating cellular uptake and enhancing drug delivery mechanisms in therapeutic applications .
The synthesis of fimaporfin involves several key steps:
Industrial methods focus on optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize the efficiency of synthesis while minimizing by-products .
Fimaporfin has a complex molecular structure characterized by multiple aromatic rings and sulfonic acid groups. Its molecular formula is C44H32N4O6S2, and it features an InChI Key of AINQERPKMNDVQT-UHFFFAOYSA-N. The structural configuration allows for effective light absorption and subsequent energy transfer processes necessary for its function as a photosensitizer .
Fimaporfin participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend heavily on the specific conditions applied during the experiments .
Fimaporfin's mechanism of action revolves around photochemical internalization. Upon exposure to light, it generates reactive oxygen species that disrupt endosomal membranes within cells. This disruption facilitates the release of co-administered therapeutic agents into the cytosol, significantly enhancing their efficacy. This mechanism has been studied extensively in various cancer models, demonstrating improved outcomes when used alongside drugs like bleomycin .
Fimaporfin exhibits several notable physical and chemical properties:
These properties are critical for its function as a photosensitizer in photodynamic therapy applications .
Fimaporfin has diverse applications across various fields:
Recent studies highlight its potential in combination therapies, such as pairing with all-trans retinoic acid to improve treatment outcomes for solid tumors .
Fimaporfin (chemical name: disulfonated tetraphenyl chlorin; CAS# 1443547-43-0) is synthesized through di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a), resulting in a mixture of three isomers (A, B, and C) in a consistent ratio of approximately 25%, 50%, and 25%, respectively. This synthesis yields a compound with high purity (>98%) and minimal batch-to-batch variation (<4% inter-batch isomer variation), making it suitable for clinical applications [3].
The compound has a molecular weight of 776.88 g/mol and an exact mass of 776.1763 g/mol, with the elemental composition C₄₄H₃₂N₄O₆S₂. It exists as a dark green solid powder that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water, presenting formulation challenges that are typically addressed through drug delivery systems like liposomes. The chemical stability of Fimaporfin is maintained for over two years when stored properly at -20°C in dry, dark conditions [3] [5].
Photophysically, Fimaporfin exhibits a complex absorption spectrum with multiple peaks between 350-700 nm. Its primary absorption maximum occurs at approximately 420 nm, while a clinically relevant peak appears at longer wavelengths (~650-652 nm) within the optical window for tissue penetration (600-800 nm). This longer wavelength absorption is particularly valuable for therapeutic applications as it enables deeper light penetration into biological tissues [1] [5] [7]. Upon excitation at 420 nm, Fimaporfin emits fluorescence between 640-680 nm, with a fluorescence lifetime of 6 ns in human oral squamous carcinoma (HN5) cells as measured by two-photon confocal microscopy and fluorescence lifetime imaging (FLIM) [3] [5].
A critical photochemical property is its singlet oxygen quantum yield (ΦΔ) of 0.62 in deuterated methanol, as determined through direct observation of singlet oxygen phosphorescence. This relatively high quantum yield indicates efficient energy transfer capability for generating cytotoxic reactive oxygen species (ROS). However, its photophysical behavior is environment-dependent; fluorescence lifetime measurements show a mono-exponential decay of 8.5 ns in methanol but non-exponential decays in aqueous solutions due to sensitizer dimerization [3] [8].
Table 1: Fundamental Chemical and Photophysical Properties of Fimaporfin
Property | Value | Measurement Conditions |
---|---|---|
Chemical Formula | C₄₄H₃₂N₄O₆S₂ | - |
Molecular Weight | 776.88 g/mol | - |
CAS Number | 1443547-43-0 | - |
Absorption Maxima | 420 nm, 650-652 nm | Various solvents |
Emission Range | 640-680 nm | Excitation at 420 nm |
Singlet Oxygen Quantum Yield | 0.62 | Deuterated methanol |
Fluorescence Lifetime | 8.5 ns (methanol), 6 ns (cells) | HN5 cancer cell line |
Purity | >98% | HPLC analysis |
Fimaporfin operates through distinct but related mechanisms in PDT and PCI applications, leveraging its subcellular localization properties and photochemical reactivity. The molecule's amphiphilic nature enables selective incorporation into cellular membranes, particularly those of endosomes and lysosomes. Following intravenous administration and a drug-light interval of approximately 18 hours, Fimaporfin achieves optimal accumulation in tumor cells [1] [7].
Upon illumination with appropriate wavelengths (typically around 650 nm), the photosensitizer transitions from its ground state (singlet state, ¹PS) to an excited singlet state (¹PS) through photon absorption. This excited state undergoes intersystem crossing to form a more stable, long-lived triplet state (³PS) that persists for microseconds to milliseconds—sufficient for interaction with surrounding biomolecules. The triplet state then participates in two primary photochemical pathways:
The short diffusion distance (10-20 nm) and brief half-life of singlet oxygen restrict cytotoxic damage to the immediate vicinity of the photosensitizer. This spatial limitation enables precision targeting of specific subcellular compartments where Fimaporfin resides [1] [3].
In conventional PDT applications, Fimaporfin-induced photodamage causes direct tumor cell death via apoptosis and necrosis, vascular damage that starves tumors of nutrients, and inflammatory responses that may stimulate anti-tumor immunity. However, Fimaporfin's primary clinical application is in PCI—an advanced drug delivery enhancement technology. In PCI, Fimaporfin co-localizes with endocytosed therapeutics (e.g., bleomycin, saporin, or immunotoxins) within endolysosomal compartments. Light activation triggers selective endolysosomal rupture through ROS-mediated membrane damage, releasing the entrapped therapeutic agents into the cytosol before lysosomal degradation occurs [1] [3].
This mechanism is particularly valuable for large hydrophilic molecules like bleomycin (approximately 1,500 Da), which enters cells primarily through endocytosis but becomes trapped and degraded in lysosomes. Studies in head and neck squamous cell carcinoma (HNSCC) demonstrate that PCI with Fimaporfin enhances bleomycin's efficacy by 20-fold, achieving equivalent tumor cell death (75%) with substantially reduced drug concentrations. This synergistic interaction addresses both efficacy limitations (lysosomal degradation) and toxicity concerns (e.g., pulmonary fibrosis) associated with standalone chemotherapeutic use [1] [3].
Beyond chemotherapeutic delivery, Fimaporfin-based PCI enhances the intracellular targeting of immunotoxins (e.g., anti-CD44 or anti-EpCAM antibodies linked to saporin) at femtomolar concentrations against cancer stem cells. Additionally, in its fimaVacc formulation combined with TLR agonists, Fimaporfin facilitates MHC class I antigen presentation and significantly enhances cytotoxic T-cell responses to vaccine antigens, as demonstrated in preclinical models and phase I clinical trials with HPV16 E7 peptides [3] [4].
Table 2: Comparative Mechanisms of Fimaporfin in PDT versus PCI Applications
Aspect | Photodynamic Therapy (PDT) | Photochemical Internalization (PCI) |
---|---|---|
Primary Objective | Direct tumor ablation | Enhanced intracellular drug delivery |
Mechanism of Action | ROS-mediated cellular damage | ROS-mediated endolysosomal disruption |
Therapeutic Outcome | Cellular necrosis/apoptosis | Cytosolic release of co-administered therapeutics |
Key Molecular Targets | Cellular membranes, organelles | Endosomal/lysosomal membranes |
Demonstrated Efficacy | Direct cytotoxicity | 20-fold enhancement of bleomycin efficacy in HNSCC |
Secondary Effects | Vascular shutdown, immune activation | Enhanced antigen presentation (fimaVacc) |
Fimaporfin emerged from systematic efforts to develop second-generation photosensitizers with improved photophysical properties and clinical utility compared to first-generation porphyrin derivatives. Its development history reflects a transition from basic photochemistry research to specialized applications in drug delivery enhancement [3] [7].
The compound was synthesized and characterized through academic-industrial collaborations, with detailed photophysical analyses published in the early 2010s. Preclinical studies demonstrated its favorable biodistribution profile and ability to potentiate the activity of macromolecular toxins via PCI. Particularly promising results emerged in models of head and neck cancer, where Fimaporfin-based PCI enhanced the cytotoxicity of bleomycin and targeted immunotoxins against cancer stem cell markers like CD44 [3].
Fimaporfin received orphan drug designations from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), providing regulatory incentives for development in rare cancer indications. These designations recognized the unmet medical need in conditions like recurrent head and neck carcinoma and bile duct cancer, where conventional therapies offer limited benefit [2].
Clinical development progressed through Phase I and II trials across multiple European countries (France, Germany, Lithuania, Netherlands, Poland, United Kingdom) for recurrent head and neck carcinoma and squamous cell carcinoma of the head and neck. The most advanced clinical validation came from a Phase I study (NCT02947854) investigating fimaVacc—a vaccine formulation combining Fimaporfin with the TLR3 agonist poly-ICLC (Hiltonol®) and model antigens (HPV16 E7 peptides and Keyhole Limpet Hemocyanin). This study in healthy volunteers demonstrated that the photochemical-based vaccination technology safely enhanced T-cell responses, with significant increases in antigen-specific CD4⁺ and CD8⁺ T cells compared to control vaccines without Fimaporfin [2] [4].
Despite promising clinical results, the current development status of Fimaporfin is classified as "Discontinued" in Phase 2 according to the latest available data. This suggests strategic reprioritization rather than failure, as the foundational PCI technology continues to generate research interest. The scientific legacy of Fimaporfin development persists through ongoing investigations into photochemical enhancement of cancer therapeutics and vaccines [2] [3].
Table 3: Key Milestones in Fimaporfin Development
Year | Development Milestone | Significance |
---|---|---|
Early 2010s | Synthesis and characterization | Defined photophysical properties and PCI efficacy |
2011 | Detailed preclinical profiling | Established mechanism and cellular localization |
2012 | Orphan drug designations (EMA/FDA) | Regulatory recognition for rare cancers |
2012-2015 | Phase II trials initiation (HNSCC) | Clinical evaluation in multiple European countries |
2016 | Phase I fimaVacc trial (NCT02947854) | First clinical validation of vaccine enhancement |
2018 | Positive Phase I results reported | Demonstrated immunogenicity and safety in humans |
2023 | Recent research publications | Continued investigation of PCI mechanisms |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7